3,4-dihydro-2H-quinolin-1-yl-(3-nitro-4-piperidin-1-ylphenyl)methanone
Overview
Description
3,4-dihydro-2H-quinolin-1-yl-(3-nitro-4-piperidin-1-ylphenyl)methanone is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring system, a nitro group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(3-nitro-4-piperidin-1-ylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
Introduction of the Nitro Group: Nitration of the quinoline ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the quinoline derivative.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, typically through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring, where halogenated derivatives can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).
Substitution: Halogenated quinoline derivatives with nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the piperidine moiety.
Reduction: Amino derivatives of the quinoline ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-dihydro-2H-quinolin-1-yl-(3-nitro-4-piperidin-1-ylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(3-nitro-4-piperidin-1-ylphenyl)methanone is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group and quinoline ring are thought to play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine
- 1-(3,4-Dihydro-2H-chromen-6-yl)-2-(methylamino)-1-propanol hydrochloride
- 2-(5-Phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-3,4-dihydro-1(2H)-naphthalenone
Uniqueness
3,4-dihydro-2H-quinolin-1-yl-(3-nitro-4-piperidin-1-ylphenyl)methanone is unique due to the combination of its quinoline ring, nitro group, and piperidine moiety. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(23-14-6-8-16-7-2-3-9-18(16)23)17-10-11-19(20(15-17)24(26)27)22-12-4-1-5-13-22/h2-3,7,9-11,15H,1,4-6,8,12-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPCMZBQQRBVIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N3CCCC4=CC=CC=C43)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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